(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(cyclopentanecarbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-10-9-20-14-8-7-13(17(22)24-2)11-15(14)25-18(20)19-16(21)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWMCTQAMLIVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the cyclopentanecarbonyl group and the methoxyethyl substituent further enhances its structural complexity.
Key Structural Features:
- Benzo[d]thiazole Ring: Associated with antimicrobial and anticancer properties.
- Cyclopentanecarbonyl Group: May influence binding affinity and selectivity towards biological targets.
- Methoxyethyl Group: Potentially enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The specific compound has not been extensively studied in isolation; however, related benzo[d]thiazole derivatives have shown promising results against various bacterial strains.
Study Findings:
- A study demonstrated that benzo[d]thiazole derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
Anticancer Properties
Benzo[d]thiazole derivatives are also recognized for their anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways.
Case Study:
- One research effort synthesized multiple benzo[d]thiazole derivatives, revealing that specific substitutions led to enhanced cytotoxicity against cancer cell lines, including breast and lung cancer cells .
The proposed mechanisms by which benzo[d]thiazole compounds exert their biological effects include:
- Inhibition of Enzymatic Activity: Certain derivatives inhibit key enzymes involved in cellular processes.
- DNA Interaction: Some compounds intercalate with DNA, disrupting replication and transcription processes.
Data Table of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | Antimicrobial | |
| Hydroxy-substituted benzo[d]thiazoles | Anticancer | |
| Cyclopentanecarbonyl derivatives | Enzyme inhibition |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler benzo[d]thiazole precursors. The synthetic routes often utilize cyclization methods to form the core structure, followed by functional group modifications to introduce the cyclopentanecarbonyl and methoxyethyl groups.
Example Synthesis Route:
- Formation of Benzo[d]thiazole Core: Using condensation reactions involving thiourea and appropriate carbonyl compounds.
- Introduction of Cyclopentanecarbonyl Group: Achieved through acylation reactions.
- Methoxyethyl Substitution: Typically performed via nucleophilic substitution methods.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- A study demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions that inhibit tumor growth, making it a candidate for further development in cancer therapies .
- The compound's ability to induce apoptosis in cancer cells has been investigated, showing promise as a lead compound for anticancer drug development.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Case Studies
- Synthesis and Characterization :
-
In Vivo Studies :
- Preliminary in vivo studies have shown promising results regarding the safety profile and therapeutic index of this compound. These studies are essential for advancing it towards clinical trials.
Data Tables
Q & A
Q. What are the key synthetic routes for (E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, starting with the condensation of cyclopentanecarbonyl chloride with a 2-amino-thiazole precursor under basic conditions. A common approach is to functionalize the benzo[d]thiazole core via imine formation, followed by esterification. For example, analogous compounds are synthesized using coupling reactions catalyzed by palladium or copper salts in solvents like dimethylformamide (DMF) . Critical steps include optimizing reaction time and temperature to achieve high regioselectivity for the (E)-isomer.
Q. How is the compound characterized post-synthesis?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the imino and ester functionalities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and imine (C=N) stretches. X-ray crystallography may resolve stereochemistry if single crystals are obtainable .
Q. What solvent systems are optimal for solubility and stability studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and thiazole moieties. Stability testing in aqueous buffers (pH 4–9) is recommended to assess hydrolysis susceptibility of the ester group. Accelerated degradation studies under UV light or elevated temperatures can inform storage conditions .
Advanced Research Questions
Q. How does structural modification (e.g., substituent variation) affect biological activity?
Systematic SAR studies involve altering the cyclopentanecarbonyl group (e.g., replacing with aromatic or heterocyclic acyl groups) and modifying the methoxyethyl chain length. For example, fluorination of the benzo[d]thiazole ring (as in related compounds) enhances metabolic stability . Biological assays (e.g., enzyme inhibition, cytotoxicity) should compare derivatives to identify critical pharmacophores.
Q. What computational strategies predict target interactions for this compound?
Molecular docking with proteins (e.g., kinases, receptors) can prioritize biological targets. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. MD simulations evaluate binding stability in solvated systems . Validate predictions with experimental techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Q. How to resolve discrepancies in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using reference compounds (e.g., positive controls for cytotoxicity or enzyme inhibition). Meta-analysis of dose-response curves and statistical validation (e.g., IC₅₀ comparisons) can clarify efficacy trends .
Q. What analytical methods quantify degradation products under stress conditions?
High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) identifies hydrolyzed or oxidized byproducts. Forced degradation studies (acid/base, thermal, oxidative stress) coupled with kinetic modeling predict shelf-life and degradation pathways .
Q. How to design in vivo pharmacokinetic studies for this compound?
Administer via intravenous/oral routes in rodent models, with plasma sampling over time. LC-MS quantifies parent compound and metabolites. Key parameters include bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). Tissue distribution studies assess accumulation in target organs .
Methodological Considerations
- Stereochemical Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric excess ≥95% for the (E)-isomer .
- Batch Reproducibility : Monitor reaction intermediates via TLC or inline IR spectroscopy to control variability .
- Toxicity Screening : Use zebrafish embryos or 3D cell cultures for early-stage toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
